Heptyl Undecyl Phthalate
Overview
Description
Phthalic acid, heptyl undecyl ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. These compounds are commonly found in a variety of products, including toys, food packaging, and medical devices .
Preparation Methods
Phthalic acid, heptyl undecyl ester is typically synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction is catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The process can be summarized in two stages: the formation of the monoester, followed by the formation of the diester . Industrial production methods often involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Phthalic acid, heptyl undecyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of phthalic acid and other by-products.
Reduction: Reduction reactions can convert the ester into alcohols and phthalic acid.
Substitution: In the presence of nucleophiles, substitution reactions can occur, replacing the ester group with other functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phthalic acid, heptyl undecyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Research has shown that phthalate esters can affect biological systems, making them subjects of toxicological studies.
Medicine: Phthalate esters are used in the production of medical devices, such as intravenous tubing and blood bags, due to their flexibility and durability.
Mechanism of Action
The mechanism of action of phthalic acid, heptyl undecyl ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, phthalate esters can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to various physiological effects .
Comparison with Similar Compounds
Phthalic acid, heptyl undecyl ester can be compared with other phthalate esters, such as:
- Di-n-butyl phthalate (DnBP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
While all these compounds serve as plasticizers, phthalic acid, heptyl undecyl ester is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where specific flexibility and durability are required .
Properties
IUPAC Name |
1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKYQKHSCWQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883153 | |
Record name | Heptyl undecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-88-8, 68515-42-4 | |
Record name | Heptyl undecyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl undecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL UNDECYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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